4,5,6,7-Tetrafluoro-1,3-diphenylindazole
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Overview
Description
4,5,6,7-Tetrafluoro-1,3-diphenylindazole is a fluorinated indazole derivative Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-1,3-diphenylindazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-1,3-diphenylindazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,5,6,7-Tetrafluoro-1,3-diphenylindazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrafluoro-1,3-diphenylindazole involves its interaction with molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,5,6,7-Tetrafluoro-1,3-diphenylindazole is unique due to its specific substitution pattern and the presence of both fluorine atoms and phenyl groups. This combination can result in distinct chemical and biological properties compared to other fluorinated indazoles or related compounds.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1,3-diphenylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2/c20-14-13-18(11-7-3-1-4-8-11)24-25(12-9-5-2-6-10-12)19(13)17(23)16(22)15(14)21/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYPKCJDMZYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=C(C(=C3F)F)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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